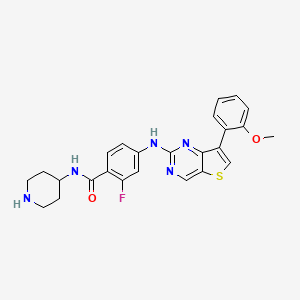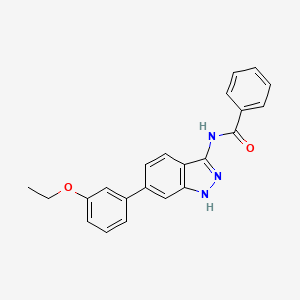
Meta-Fexofenadine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meta-Fexofenadine itself is an impurity of Fexofenadine, a well-known H1 receptor antagonist used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Meta-Fexofenadine-d6 is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
準備方法
The synthesis of Meta-Fexofenadine-d6 involves the incorporation of deuterium atoms into the meta-Fexofenadine molecule. This process typically requires specialized conditions to ensure the selective replacement of hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar principles as those employed in laboratory settings. The production process must ensure high purity and consistency, which is critical for its use in scientific research .
化学反応の分析
Meta-Fexofenadine-d6, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups within the molecule to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Meta-Fexofenadine-d6 is primarily used in scientific research due to its deuterium labeling. The incorporation of deuterium atoms allows researchers to study the pharmacokinetics and metabolic profiles of drugs more accurately. This is because deuterium-labeled compounds can be distinguished from their non-labeled counterparts using techniques like mass spectrometry .
In chemistry, this compound is used as a tracer to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and distribution of drugs within the body. The compound is also valuable in the pharmaceutical industry for the development and validation of analytical methods .
作用機序
The mechanism of action of Meta-Fexofenadine-d6 is similar to that of Fexofenadine. Fexofenadine works by selectively antagonizing H1 receptors on the surface of cells, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This results in the alleviation of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
The deuterium labeling in this compound does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles. Deuterium atoms are heavier than hydrogen atoms, which can lead to differences in the rate of metabolism and elimination of the compound from the body .
類似化合物との比較
Meta-Fexofenadine-d6 is unique due to its deuterium labeling. Similar compounds include:
Meta-Fexofenadine: The non-deuterated version of this compound.
Fexofenadine: The parent compound, widely used as an antihistamine.
Terfenadine: The precursor to Fexofenadine, which is metabolized in the body to form Fexofenadine.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of drugs. The deuterium labeling provides a distinct advantage in analytical studies, allowing for more precise tracking and quantification of the compound in biological systems .
特性
分子式 |
C32H39NO4 |
|---|---|
分子量 |
507.7 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)/i1D3,2D3 |
InChIキー |
RYHUKJMCYGRCSM-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

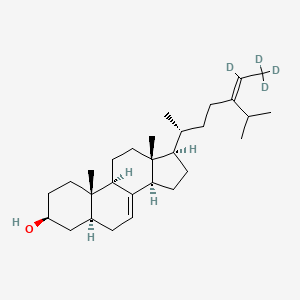
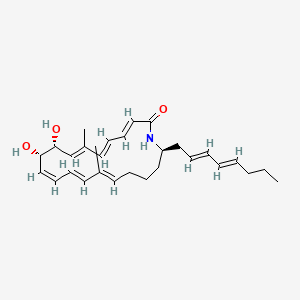
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
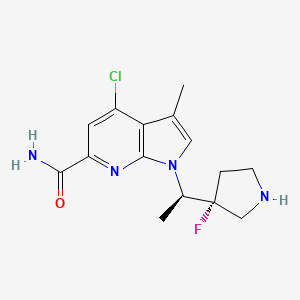
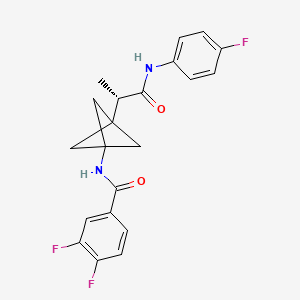
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
